Home > Products > Screening Compounds P76381 > Pirlimycin hydrochloride hydrate
Pirlimycin hydrochloride hydrate - 77495-92-2

Pirlimycin hydrochloride hydrate

Catalog Number: EVT-1592552
CAS Number: 77495-92-2
Molecular Formula: C17H34Cl2N2O6S
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pirlimycin Hydrochloride is the hydrochloride salt form of pirlimycin, a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.
See also: Pirlimycin (has active moiety).
Overview

Pirlimycin hydrochloride hydrate is a lincosamide antibiotic primarily used in veterinary medicine, specifically for the treatment of mastitis in lactating dairy cattle. Its chemical name is (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galactooctopyranoside monohydrochloride, hydrate. The compound exhibits activity against Gram-positive bacteria, particularly Staphylococcus aureus and coagulase-negative Staphylococcus species, making it effective in managing infections associated with mastitis .

Source and Classification

Pirlimycin hydrochloride is classified as a lincosamide antibiotic. Lincosamides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome. This compound is derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis and modified to enhance its efficacy and spectrum of activity against specific pathogens .

Synthesis Analysis

Methods and Technical Details

The synthesis of pirlimycin hydrochloride involves multi-step chemical reactions. One notable method includes the reaction of (2S)-4-ethyl-piperidinecarboxylic acid with ethyltriphenylphosphonium bromide in the presence of an alkali. This initial step produces (2S)-N-tert-butyloxycarbonyl-4-ethyl-piperidinecarboxylic acid, which is subsequently hydrogenated using a catalyst. Following this, the amino protecting group is removed using hydrochloric acid to yield the final product, pirlimycin hydrochloride .

Molecular Structure Analysis

Structure and Data

Pirlimycin hydrochloride has a complex molecular structure characterized by its molecular formula C17H34ClN2O6SHClxH2OC_{17}H_{34}ClN_{2}O_{6}S\cdot HCl\cdot xH_{2}O and a molecular weight of approximately 465.43 g/mol when accounting for hydration. The compound's structure includes a thio-galactopyranoside core with various functional groups that contribute to its biological activity .

Structural Formula

The structural representation of pirlimycin hydrochloride can be summarized as follows:

  • InChI: InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;
  • InChI Key: CHAZSEMQYSZBFN-RWMVMHIMSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Pirlimycin hydrochloride undergoes several chemical reactions that are significant for its applications:

  1. Oxidation: This reaction can be facilitated by oxidizing agents, leading to oxidized derivatives.
  2. Reduction: Reduction reactions can be executed using reducing agents, yielding reduced forms of the compound.
  3. Substitution: Substitution reactions involve replacing specific functional groups within the molecule using reagents like halogens or alkylating agents.

Common reagents include hydrogenation catalysts for reduction, potassium permanganate for oxidation, and lithium aluminum hydride for various transformations .

Mechanism of Action

Process and Data

Pirlimycin hydrochloride acts as a bacteriostatic agent, primarily targeting Gram-positive bacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. By disrupting this process, pirlimycin prevents bacteria from producing essential proteins necessary for growth and replication .

The primary biochemical pathway affected is protein synthesis, where pirlimycin's action leads to an inhibition of bacterial growth without directly killing the bacteria .

Action Environment

The efficacy and stability of pirlimycin can be influenced by various environmental factors such as pH and temperature, which may affect its solubility and interaction with bacterial ribosomes .

Physical and Chemical Properties Analysis

Physical Properties

Pirlimycin hydrochloride appears as a white crystalline powder with a melting point ranging from 210.5°C to 212.5°C, although it decomposes at higher temperatures. It is soluble in water at varying degrees depending on pH; for instance, it has a solubility of 70 g/L at pH 4.5 .

Chemical Properties

The compound possesses several notable chemical properties:

  • Molecular Weight: Approximately 465.43 g/mol.
  • Solubility: Highly dependent on pH levels.
  • Stability: Stability can vary based on storage conditions and exposure to light or moisture.

These properties are crucial for determining appropriate formulations for veterinary use .

Applications

Scientific Uses

Pirlimycin hydrochloride is primarily used in veterinary medicine for treating clinical and subclinical mastitis in lactating dairy cattle. Its effectiveness against Gram-positive bacteria makes it a valuable tool in managing infections that can lead to significant economic losses in dairy production due to decreased milk yield and quality .

Additionally, researchers utilize pirlimycin as a model compound in studies focused on the synthesis and reactivity of lincosamide antibiotics, contributing to advancements in antibiotic development and resistance studies .

Historical Development and Structural Evolution

Discovery and Classification Within the Lincosamide Antibiotic Family

Pirlimycin hydrochloride hydrate is a semisynthetic antibiotic classified within the lincosamide family, which originated from the natural compound lincomycin (isolated from Streptomyces lincolnensis in the 1960s) [2] [3]. Lincosamides are characterized by a proline-derived amino acid linked via an amide bond to a sulfur-containing sugar moiety (methylthiolincosamide). Pirlimycin shares the core mechanism of action of lincosamides: inhibition of bacterial protein synthesis through high-affinity binding to the 23S ribosomal subunit, specifically targeting Gram-positive bacteria [3] [6]. This class exhibits structural and functional parallels to macrolides, though lincosamides possess a distinct thioglycoside scaffold that enhances tissue penetration and intracellular accumulation [2].

Table 1: Evolution of Key Lincosamide Antibiotics

CompoundStructural FeaturesTarget Bacteria
LincomycinTrans-4-n-propylhygric acid; unmodified sugarStaphylococci, Streptococci
Clindamycin7(S)-chloro-7-deoxylincomycin; inverted C7 configurationStaphylococci, Anaerobes
Pirlimycincis-4-ethylpipecolic acid; optimized sugar conformationStaphylococcus aureus, Streptococcus spp.

Structural Modifications from Clindamycin to Pirlimycin: Rational Design and Bioactivity Optimization

The development of pirlimycin exemplifies rational drug design to overcome limitations of earlier lincosamides. While clindamycin (a lincomycin derivative) replaced the C7 hydroxyl with chlorine to enhance potency and pharmacokinetics, pirlimycin introduced two critical modifications:

  • Replacement of the hygric acid moiety: The five-membered proline ring in clindamycin was substituted with a six-membered cis-4-ethylpiperidine carboxylic acid. This modification improved steric compatibility with the bacterial ribosome's A-site, increasing binding affinity [3] [4].
  • Optimization of stereochemistry: The cis configuration of the 4-ethyl group on the piperidine ring (designated 2S-cis) was pivotal for reducing metabolic susceptibility while maintaining ribosomal interaction [4].

These alterations yielded significant bioactivity enhancements:

  • 2- to 20-fold greater in vivo efficacy against Staphylococcus aureus, Streptococcus spp., and Bacteroides fragilis in murine models compared to clindamycin [4].
  • Superior abscess penetration in murine infection models, achieving tissue concentrations >60× the minimum inhibitory concentration (MIC) for 6 hours post-administration [4].
  • Reduced metabolic degradation: Unlike clindamycin, pirlimycin was excreted unchanged in urine, indicating metabolic stability [4].

Table 2: Molecular and Bioactivity Comparison of Clindamycin vs. Pirlimycin

ParameterClindamycinPirlimycin
Core Structure7-Chloro-lincomycin7-Chloro-6,7,8-trideoxy-6-(4-ethylpipecolamide)
Amino Acid Moietytrans-4-propylprolinecis-4-ethylpipecolic acid
Molecular FormulaC₁₈H₃₃ClN₂O₅SC₁₇H₃₁ClN₂O₅S
Key ImprovementOral bioavailabilityTissue persistence, ribosomal affinity

Key Milestones in Veterinary Antibiotic Development

Pirlimycin’s development addressed the urgent need for mastitis-specific antibiotics in dairy cattle. Key milestones include:

  • 1984: First synthetic report and bioactivity characterization of pirlimycin (initially designated U-57,930E), demonstrating superior in vivo efficacy against bovine pathogens [4].
  • 1990s: Large-scale clinical trials validating intramammary efficacy. A pivotal study (n=1,576 quarters) showed a 48% combined clinical/microbiological cure rate for pirlimycin (50 mg) versus 28% in untreated controls (Number Needed to Treat=5) [1].
  • 2000: Approval of pirlimycin hydrochloride hydrate (Pirsue®) by the FDA and EMA for bovine mastitis, specifically targeting Gram-positive pathogens like Staphylococcus aureus and Streptococcus species [1] [6].
  • 2000s: Development of extended therapy protocols (3 series of treatments separated by 36-hour intervals), elevating cure rates for chronic Staphylococcus aureus infections to 41–86% in previously refractory cases [1].

Table 3: Regulatory and Clinical Milestones for Pirlimycin

YearMilestoneImpact
1984Synthesis and preclinical validation [4]Demonstrated 2-20× enhanced efficacy vs. clindamycin
1993Standardization of disk diffusion testing [6]Enabled reliable susceptibility monitoring
2000FDA/EMA approval for bovine mastitisFirst lincosamide optimized for veterinary use
2005Validation of extended therapy protocols [1]Addressed chronic, biofilm-associated infections

Pirlimycin remains a benchmark lincosamide in veterinary medicine due to its targeted structural optimization, illustrating how rational drug design addresses species-specific therapeutic challenges [1] [3] [4].

Properties

CAS Number

77495-92-2

Product Name

Pirlimycin hydrochloride hydrate

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride

Molecular Formula

C17H34Cl2N2O6S

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1

InChI Key

CHAZSEMQYSZBFN-RWMVMHIMSA-N

SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl

Synonyms

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride
pirlimycin
pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer
pirlimycin monohydrochloride, (2R-cis)-isomer
U 57930E
U-57930E

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.